Cas no 569370-69-0 (POTASSIUM 3-(PHENYLTHIO)PROPYLTRIFLUOROBORATE)

Potassium 3-(phenylthio)propyltrifluoroborate is an organoboron reagent commonly used in Suzuki-Miyaura cross-coupling reactions. Its trifluoroborate group enhances stability, allowing for easier handling and storage compared to boronic acids or esters. The phenylthio moiety provides a versatile functional handle for further derivatization, making it valuable in synthetic organic chemistry. This compound is particularly useful in constructing carbon-carbon bonds under mild conditions, offering high reactivity while minimizing side reactions. Its potassium salt form improves solubility in polar solvents, facilitating homogeneous reaction conditions. The reagent is suitable for applications in pharmaceuticals, agrochemicals, and materials science, where precise coupling reactions are essential.
POTASSIUM 3-(PHENYLTHIO)PROPYLTRIFLUOROBORATE structure
569370-69-0 structure
Product name:POTASSIUM 3-(PHENYLTHIO)PROPYLTRIFLUOROBORATE
CAS No:569370-69-0
MF:C9H11BF3KS
MW:258.153152704239
CID:890592
PubChem ID:23712223

POTASSIUM 3-(PHENYLTHIO)PROPYLTRIFLUOROBORATE Chemical and Physical Properties

Names and Identifiers

    • POTASSIUM 3-(PHENYLTHIO)PROPYLTRIFLUOROBORATE
    • potassium,trifluoro(3-phenylsulfanylpropyl)boranuide
    • C-2252
    • 569370-69-0
    • potassium;trifluoro(3-phenylsulfanylpropyl)boranuide
    • Potassium trifluoro[3-(phenylsulfanyl)propyl]borate(1-)
    • Potassium trifluoro(3-(phenylthio)propyl)borate
    • DTXSID20635777
    • Inchi: InChI=1S/C9H11BF3S.K/c11-10(12,13)7-4-8-14-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2;/q-1;+1
    • InChI Key: YPXAOTGXGMTFEG-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)SCCC[B-](F)(F)F.[K+]

Computed Properties

  • Exact Mass: 258.02600
  • Monoisotopic Mass: 258.0263677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 160
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.3Ų

Experimental Properties

  • PSA: 25.30000
  • LogP: 4.01620

POTASSIUM 3-(PHENYLTHIO)PROPYLTRIFLUOROBORATE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1266683-1g
POTASSIUM 3-(PHENYLTHIO)PROPYLTRIFLUOROBORATE
569370-69-0 95%
1g
$345 2023-09-04
eNovation Chemicals LLC
Y1266683-5g
POTASSIUM 3-(PHENYLTHIO)PROPYLTRIFLUOROBORATE
569370-69-0 95%
5g
$660 2023-09-04
SHENG KE LU SI SHENG WU JI SHU
sc-272058A-5 g
Potassium 3-(phenylthio)propyltrifluoroborate,
569370-69-0
5g
¥5,558.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-272058-1g
Potassium 3-(phenylthio)propyltrifluoroborate,
569370-69-0
1g
¥1474.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-272058-1 g
Potassium 3-(phenylthio)propyltrifluoroborate,
569370-69-0
1g
¥1,474.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-272058A-5g
Potassium 3-(phenylthio)propyltrifluoroborate,
569370-69-0
5g
¥5558.00 2023-09-05

Additional information on POTASSIUM 3-(PHENYLTHIO)PROPYLTRIFLUOROBORATE

POTASSIUM 3-(PHENYLTHIO)PROPYLTRIFLUOROBORATE (CAS No. 569370-69-0): An Overview of a Versatile Organoboron Compound

POTASSIUM 3-(PHENYLTHIO)PROPYLTRIFLUOROBORATE (CAS No. 569370-69-0) is a highly versatile organoboron compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as KPFPP, is characterized by its unique structure, which combines a trifluoroborate anion with a phenylthio-substituted propyl group. The combination of these functional groups endows KPFPP with a wide range of chemical properties and reactivity profiles, making it an invaluable reagent in various synthetic transformations.

The trifluoroborate anion in KPFPP is particularly noteworthy due to its stability and ease of handling compared to other boron-containing reagents. This stability has made KPFPP a preferred choice for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are fundamental in the synthesis of complex organic molecules. Recent studies have demonstrated that KPFPP can be used to efficiently introduce phenylthio groups into a variety of substrates, thereby expanding the scope of functional group transformations available to synthetic chemists.

In the context of medicinal chemistry, the phenylthio group in KPFPP has been shown to play a crucial role in the design and synthesis of bioactive molecules. The sulfur atom in the phenylthio group can form strong interactions with biological targets, such as enzymes and receptors, which can enhance the potency and selectivity of drug candidates. For instance, researchers have utilized KPFPP to synthesize novel sulfides that exhibit potent antitumor activity against various cancer cell lines. These findings highlight the potential of KPFPP as a key intermediate in the development of new therapeutic agents.

Furthermore, the unique electronic properties of the trifluoroborate anion in KPFPP have been exploited in materials science applications. The presence of fluorine atoms imparts enhanced thermal stability and chemical resistance to materials derived from KPFPP. This has led to its use in the synthesis of advanced polymers and coatings with improved performance characteristics. Recent advancements in polymer chemistry have demonstrated that KPFPP can be incorporated into polymer backbones to create materials with tunable mechanical properties and enhanced biocompatibility.

The synthetic utility of KPFPP is further enhanced by its compatibility with a wide range of solvents and reaction conditions. This flexibility allows chemists to tailor synthetic protocols to specific requirements, ensuring high yields and purity levels. Additionally, the environmental impact of using KPFPP as a reagent is minimized due to its low toxicity and ease of disposal, making it an environmentally friendly choice for industrial processes.

In conclusion, POTASSIUM 3-(PHENYLTHIO)PROPYLTRIFLUOROBORATE (CAS No. 569370-69-0) is a multifaceted organoboron compound with broad applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups provides a robust platform for developing new chemical entities and advanced materials. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing scientific frontiers across multiple disciplines.

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